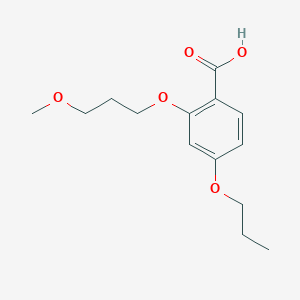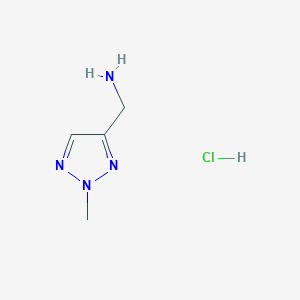
(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
説明
(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride, commonly known as MTA, is a chemical compound that has been widely used in scientific research. MTA is a triazole compound that has been found to have various biological activities, including antimicrobial, antifungal, and anticancer properties.
科学的研究の応用
Drug Discovery
The triazole ring, a core structure in this compound, is known for its stability and versatility in drug development. It mimics the amide bond, which is a common feature in many drugs, and has been used in the synthesis of various medicinal compounds like anticonvulsants, antibiotics, and anticancer drugs . The compound’s ability to engage in hydrogen bonding and its strong dipole moment make it a valuable scaffold in designing new pharmaceuticals.
Organic Synthesis
In organic chemistry, the triazole moiety serves as a pivotal intermediate in the synthesis of complex molecules. Its high chemical stability under both acidic and basic conditions makes it an ideal candidate for various synthetic pathways, including click chemistry, which is a popular method for constructing 1,2,3-triazoles .
Polymer Chemistry
The triazole compound has applications in polymer chemistry where it can be used to modify polymers or create new polymer structures. Its robustness allows it to be incorporated into polymers that require resistance to harsh conditions .
Supramolecular Chemistry
In supramolecular chemistry, the triazole ring can act as a building block for larger structures. Its ability to participate in multiple types of non-covalent interactions, such as hydrogen bonding, makes it useful in the construction of complex architectures .
Bioconjugation
The compound is also used in bioconjugation techniques, where it helps in attaching various biomolecules to one another or to other materials. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, triazole derivatives are used to probe and manipulate biological systems. They can serve as inhibitors or activators of enzymes, receptors, and other proteins, providing insights into biological processes and potential therapeutic targets .
Fluorescent Imaging
The triazole ring’s properties make it suitable for use in fluorescent imaging agents. These agents can be used to visualize biological processes in real-time, aiding in research and medical diagnostics .
Materials Science
Lastly, the triazole compound finds its application in materials science. It can be used to create materials with specific properties, such as increased durability, conductivity, or responsiveness to environmental stimuli .
特性
IUPAC Name |
(2-methyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-6-3-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCWRSJVWJUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1455454.png)



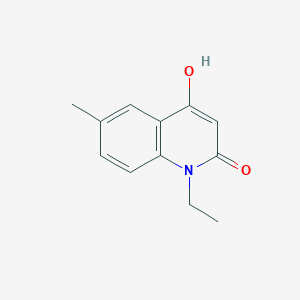

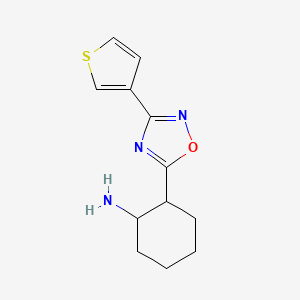
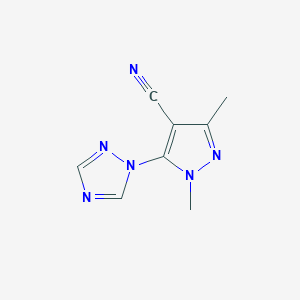
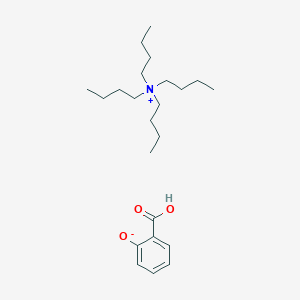
![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)
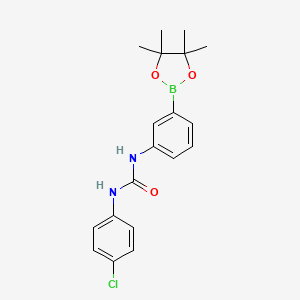
![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)
